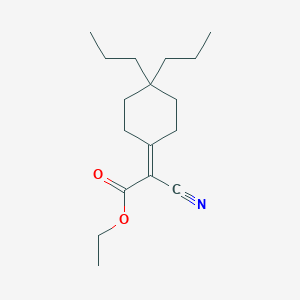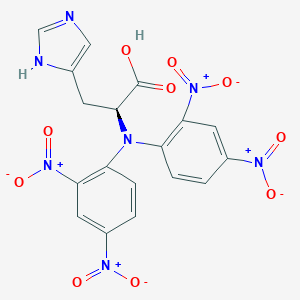
N,N-Bis(2,4-dinitrophenyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2,4-dinitrophenyl)-L-histidine, commonly known as DNPH-His, is a chemical compound that has been widely used in scientific research for over a century. DNPH-His is a derivative of histidine, an essential amino acid that is found in many proteins and enzymes in the human body. DNPH-His has been used in various biochemical and physiological studies due to its ability to react with carbonyl groups in proteins and peptides, which makes it a useful tool for protein analysis and identification.
Mecanismo De Acción
DNPH-His reacts with carbonyl groups in proteins and peptides through a nucleophilic addition reaction. The reaction forms a stable hydrazone bond between DNPH-His and the carbonyl group, which can be detected through various analytical techniques. The reaction is specific to carbonyl groups, which makes DNPH-His a useful tool for protein analysis and identification.
Efectos Bioquímicos Y Fisiológicos
DNPH-His has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that DNPH-His can modify proteins and peptides, which can change their biological activity and properties. Therefore, it is important to use DNPH-His with caution and to carefully interpret the results obtained from experiments using DNPH-His.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPH-His has several advantages for lab experiments, including its specificity for carbonylated proteins, its ability to modify proteins and peptides, and its ease of use. However, DNPH-His also has limitations, including its potential to modify proteins and peptides, its sensitivity to pH and temperature, and its potential for non-specific reactions with other molecules in biological samples.
Direcciones Futuras
There are several future directions for research on DNPH-His, including the development of new analytical techniques for protein identification and quantification, the investigation of the biological effects of DNPH-His modification on proteins and peptides, and the development of new applications for DNPH-His in biomedical research. Additionally, the use of DNPH-His in combination with other analytical techniques, such as mass spectrometry, could provide new insights into the role of oxidative stress in disease and aging.
Métodos De Síntesis
DNPH-His can be synthesized through the reaction between 2,4-dinitrophenylhydrazine (DNPH) and histidine. The reaction takes place in an acidic solution, and the resulting product is a yellow-orange crystalline powder. The purity of DNPH-His can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
DNPH-His has been used in various scientific research applications, including protein identification, quantification, and modification studies. DNPH-His has been used to identify carbonylated proteins, which are proteins that have been modified by oxidative stress. DNPH-His has also been used to quantify the levels of carbonylated proteins in biological samples, which can provide insights into the oxidative stress status of cells and tissues. Additionally, DNPH-His has been used to modify proteins and peptides, which can change their biological activity and properties.
Propiedades
Número CAS |
1655-66-9 |
|---|---|
Nombre del producto |
N,N-Bis(2,4-dinitrophenyl)-L-histidine |
Fórmula molecular |
C18H13N7O10 |
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1 |
Clave InChI |
DYPVFKXVTXSSTH-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
Otros números CAS |
1655-66-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



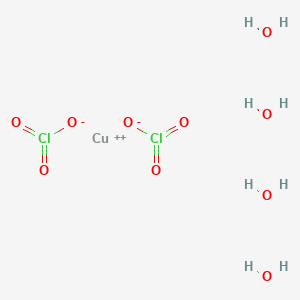
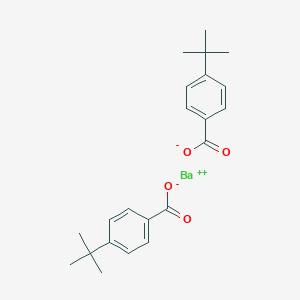
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
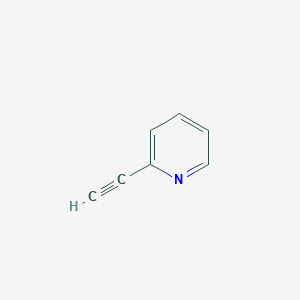
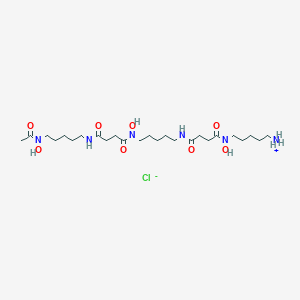
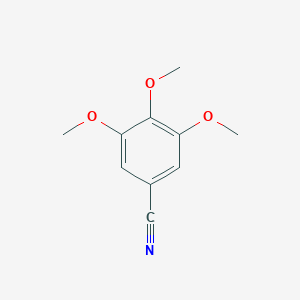
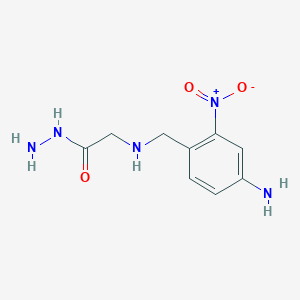
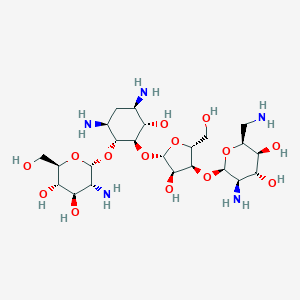
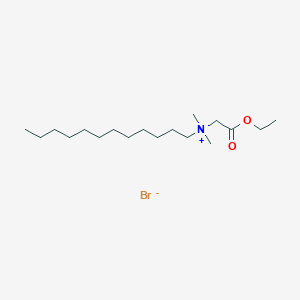

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
